(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Übersicht

Beschreibung

“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is an organic compound. It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .

Molecular Structure Analysis

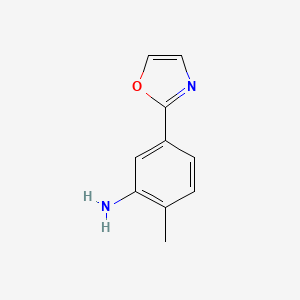

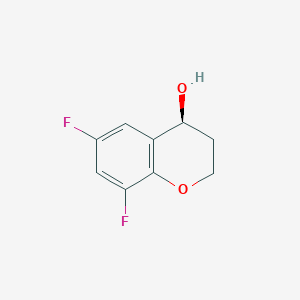

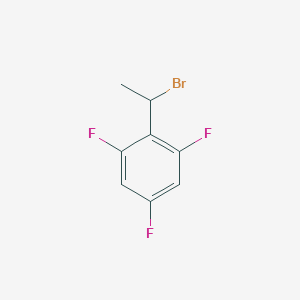

The molecular formula of “(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is C9H8F2O2 . The molecular weight is 186.16 . The IUPAC name is (4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol .Physical And Chemical Properties Analysis

“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” appears as a powder . It should be stored at 4 °C .Wissenschaftliche Forschungsanwendungen

Protein Functionality Enhancement

Proteins are fundamental to numerous biological processes and have evolved to perform a myriad of functions. The compound (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol can be instrumental in enhancing the intrinsic characteristics of proteins. This enhancement can lead to novel applications in medical, environmental, and material development challenges. For instance, proteins integrated with this compound could improve catalytic activities, structural support, and therapeutic processes .

Protein-Inorganic Hybrid Systems

The integration of proteins with non-biological systems, such as nanomaterials or inorganic supports, is a burgeoning field of research. (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol could play a pivotal role in the synthesis and improvement of protein-inorganic hybrid systems. These hybrids have potential applications in energy production, catalysis, and sensing, enabling new functionalities that were previously unattainable .

Biomineralization Process Control

In the field of material science, controlling the biomineralization process is crucial for the synthesis of semiconductor quantum dots. The compound may facilitate this process in aqueous solutions under ambient conditions, which is ideal for large-scale commercial processes. This application could revolutionize the way semiconductor materials are produced, leading to more sustainable and cost-effective manufacturing methods .

Optoelectronic Applications

Exploring the optoelectronic properties of proteins, (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol could be used to uncover new optical signatures intrinsic to both natural and synthetic proteins. These findings could have significant implications for the development of novel optoelectronic devices, such as sensors and light-emitting diodes, which rely on the unique interactions between amino acids and the compound .

De Novo Protein Synthesis

De novo proteins, which are not found in nature but are designed and synthesized in the lab, may exhibit desirable functionalities when combined with (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Research in this area could lead to the discovery of proteins with multiple functions, expanding the application space beyond what is currently available from natural protein systems .

Environmental Remediation

The compound’s potential to enhance protein functionality could be leveraged in environmental remediation efforts. Proteins modified with (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol could be more effective in breaking down pollutants or capturing heavy metals from contaminated sites. This application would contribute to cleaner ecosystems and more sustainable environmental practices .

Eigenschaften

IUPAC Name |

(4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYJSJWWXNXVNN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1O)C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)

![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)

![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)

![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)

![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)